molecular formula C15H18N4O2S B2817785 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide CAS No. 2380144-70-5

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide

Cat. No.: B2817785
CAS No.: 2380144-70-5
M. Wt: 318.4
InChI Key: DECJBKBLHYUEGI-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. . The structure of this compound includes a thieno[3,2-d]pyrimidine core, an azetidine ring, and an oxane-2-carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide involves several steps. One common method starts with the preparation of thiophene-2-carboxamides, which are then heated in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The reaction of these intermediates with azetidine derivatives and oxane-2-carboxamide under specific conditions leads to the formation of the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor or receptor modulator. In medicine, it may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities .

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxane-2-carboxamide can be compared with other thienopyrimidine derivatives, such as thieno[3,4-b]pyridine and thieno[2,3-d]pyrimidine compounds . These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their biological activities and applications. The unique combination of the thieno[3,2-d]pyrimidine core with the azetidine and oxane-2-carboxamide moieties makes this compound particularly versatile and valuable in research.

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(12-3-1-2-5-21-12)18-10-7-19(8-10)14-13-11(4-6-22-13)16-9-17-14/h4,6,9-10,12H,1-3,5,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJBKBLHYUEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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